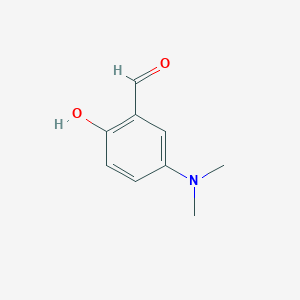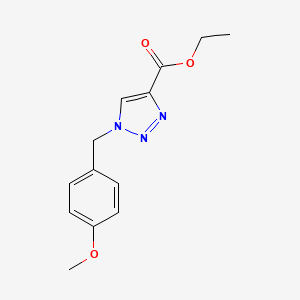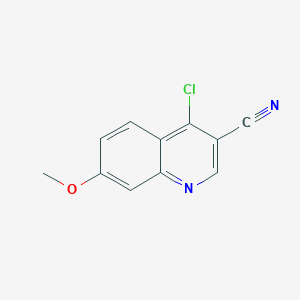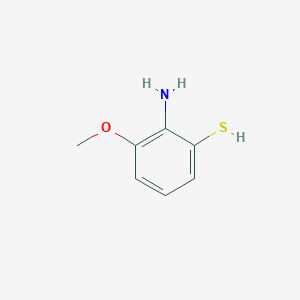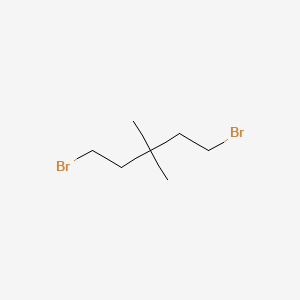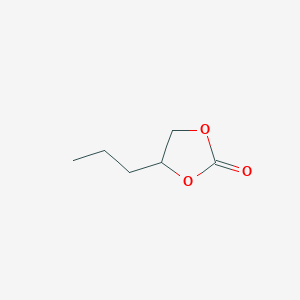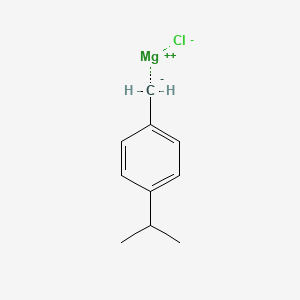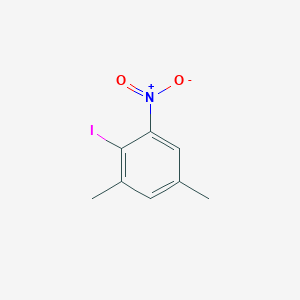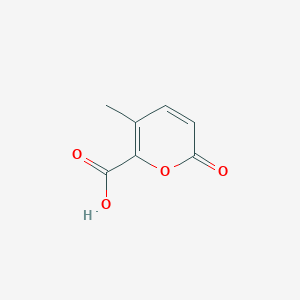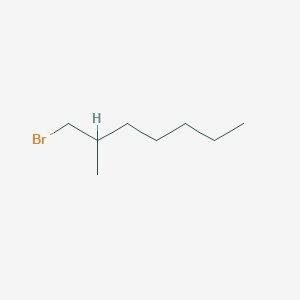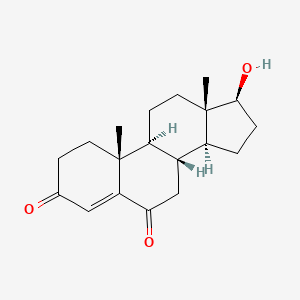
(17beta)-17-Hydroxyandrost-4-ene-3,6-dione
Übersicht
Beschreibung
(17beta)-17-Hydroxyandrost-4-ene-3,6-dione, also known as androstenedione, is a steroid hormone that is naturally produced in the human body by the adrenal glands and gonads. It is a precursor to both testosterone and estrogen and can be converted into either hormone through enzymatic reactions. Androstenedione has gained attention in recent years due to its potential use in sports performance enhancement and its role in the development of certain types of cancer.
Wirkmechanismus
Androstenedione acts as a precursor to both testosterone and estrogen. It can be converted to testosterone by the enzyme 17beta-hydroxysteroid dehydrogenase (17beta-HSD), which is present in the testes and other tissues. Testosterone then binds to androgen receptors, leading to an increase in protein synthesis and muscle mass. Androstenedione can also be converted to estrogen by the enzyme aromatase, which is present in adipose tissue and the ovaries. Estrogen then binds to estrogen receptors, leading to an increase in bone density and a decrease in cholesterol levels.
Biochemical and Physiological Effects
Androstenedione has been shown to have a number of biochemical and physiological effects. It can increase the levels of testosterone and estrogen in the body, leading to an increase in muscle mass, bone density, and cholesterol levels. It can also increase the risk of breast cancer and prostate cancer by increasing the levels of estrogen and testosterone, respectively.
Vorteile Und Einschränkungen Für Laborexperimente
Androstenedione has advantages and limitations for lab experiments. Its advantages include its ability to act as a precursor to both testosterone and estrogen, making it useful for studying the effects of these hormones on the body. Its limitations include its limited conversion to testosterone and its potential to increase the risk of breast cancer and prostate cancer.
Zukünftige Richtungen
For research on (17beta)-17-Hydroxyandrost-4-ene-3,6-dioneone include further studies on its potential use in sports performance enhancement, as well as its role in the development of breast cancer and prostate cancer. Research may also focus on the development of drugs that can inhibit the conversion of (17beta)-17-Hydroxyandrost-4-ene-3,6-dioneone to testosterone or estrogen, which may have therapeutic applications in certain types of cancer. Additionally, research may explore the potential use of (17beta)-17-Hydroxyandrost-4-ene-3,6-dioneone as a biomarker for certain diseases or conditions.
Wissenschaftliche Forschungsanwendungen
Androstenedione has been studied for its potential use in sports performance enhancement, as it can be converted to testosterone, which is a banned substance in many sports. However, research has shown that the conversion of (17beta)-17-Hydroxyandrost-4-ene-3,6-dioneone to testosterone is limited and may not have a significant impact on athletic performance. Androstenedione has also been studied for its role in the development of breast cancer and prostate cancer. It has been shown to increase the risk of these cancers by increasing the levels of estrogen and testosterone, respectively.
Eigenschaften
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,17,22H,3-8,10H2,1-2H3/t12-,13-,14-,17-,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCFICFHZXGNIJ-WERNOVKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC(=O)C4=CC(=O)CCC34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(=O)C4=CC(=O)CC[C@]34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557163 | |
| Record name | (17beta)-17-Hydroxyandrost-4-ene-3,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(17beta)-17-Hydroxyandrost-4-ene-3,6-dione | |
CAS RN |
570-94-5 | |
| Record name | (17beta)-17-Hydroxyandrost-4-ene-3,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



